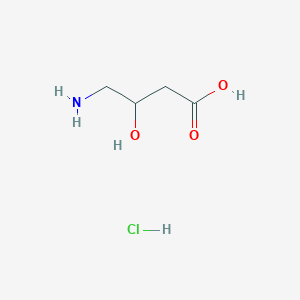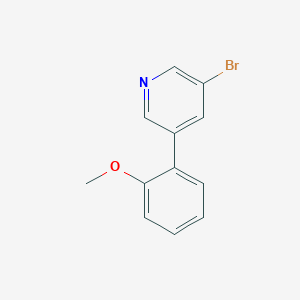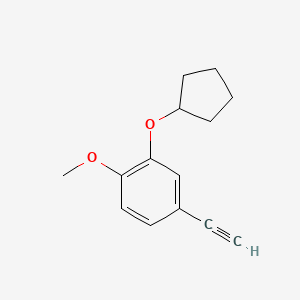
1H,1H,7H-Perfluoroheptyl 4,4,5,5,5-pentafluoropentyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1H,7H-Perfluoroheptyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated organic compound known for its unique chemical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,7H-Perfluoroheptyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of perfluoroheptyl alcohol with pentafluoropentyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H,1H,7H-Perfluoroheptyl 4,4,5,5,5-pentafluoropentyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the carbonate group into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluorinated compounds depending on the nucleophile used.
Scientific Research Applications
1H,1H,7H-Perfluoroheptyl 4,4,5,5,5-pentafluoropentyl carbonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of fluorinated polymers and coatings, which have applications in various industries including electronics and aerospace.
Mechanism of Action
The mechanism of action of 1H,1H,7H-Perfluoroheptyl 4,4,5,5,5-pentafluoropentyl carbonate involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, such as increased hydrophobicity or altered reactivity. The compound can also participate in various chemical reactions, leading to the formation of new products with unique properties.
Comparison with Similar Compounds
Similar Compounds
1H,1H,7H-Perfluoroheptyl acrylate: Another fluorinated compound used in surface functionalization and nanomaterial synthesis.
Perfluorooctyl iodide: Used in the synthesis of perfluorinated compounds and as a reagent in organic chemistry.
Uniqueness
1H,1H,7H-Perfluoroheptyl 4,4,5,5,5-pentafluoropentyl carbonate is unique due to its carbonate group, which imparts distinct reactivity compared to other fluorinated compounds. This makes it valuable in specific applications where such reactivity is desired.
Properties
Molecular Formula |
C13H9F17O3 |
|---|---|
Molecular Weight |
536.18 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 4,4,5,5,5-pentafluoropentyl carbonate |
InChI |
InChI=1S/C13H9F17O3/c14-5(15)9(20,21)11(24,25)12(26,27)10(22,23)8(18,19)4-33-6(31)32-3-1-2-7(16,17)13(28,29)30/h5H,1-4H2 |
InChI Key |
XFRXYMASEOYYDC-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)COC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12081852.png)

![6-[2-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12081865.png)



![N-[(5-bromo-2-fluorophenyl)methyl]oxan-4-amine](/img/structure/B12081912.png)

![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B12081930.png)
![1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)-](/img/structure/B12081936.png)

